molecular formula C12H15ClFNO B2563252 2-[(4-Fluorophenyl)carbonyl]piperidine HCl CAS No. 1017366-82-3

2-[(4-Fluorophenyl)carbonyl]piperidine HCl

Cat. No.: B2563252
CAS No.: 1017366-82-3
M. Wt: 243.71
InChI Key: XMXGHRGDUYLFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . It is used primarily in research settings and is not intended for human or veterinary use . The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a fluorophenyl group attached to a carbonyl group.

Scientific Research Applications

2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride, particularly its fluorine atom, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(4-fluorophenyl)-piperidin-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXGHRGDUYLFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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